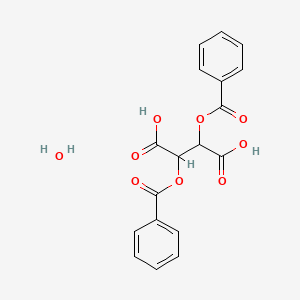

Dibenzoyl-L-tartaric acid monohydrate

Description

Properties

IUPAC Name |

2,3-dibenzoyloxybutanedioic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDIHODZARUBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-38-6 | |

| Record name | Dibenzoyl-L-tartaric acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Dibenzoyl-L-tartaric Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dibenzoyl-L-tartaric acid monohydrate, a crucial chiral resolving agent in pharmaceutical and chemical synthesis. The information is presented to support research and development activities where the precise characteristics of this compound are critical.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₁₄O₈·H₂O | [1][2] |

| Molecular Weight | 376.31 g/mol | [1][2] |

| Melting Point | 88-95 °C | [1][2] |

| Specific Optical Rotation | [α]²⁰/D = -110 ± 3° (c=1 in EtOH) | [1] |

| Water Content | 4.5 - 5.5% | [3] |

| Purity | ≥ 99% (HPLC) | [1] |

Qualitative Physical Properties

-

Solubility: Soluble in methanol (B129727) and ethanol.[2][3] It is also described as soluble in organic solvents but insoluble in water.[4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

3.1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This property is a crucial indicator of purity.

-

Apparatus: A calibrated melting point apparatus, capillary tubes (sealed at one end), and a thermometer or digital temperature probe.

-

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (0.5-2 °C). A broad melting range can indicate the presence of impurities.

-

3.2. Solubility Assessment

Solubility is the property of a solid to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

-

Apparatus: Test tubes, vortex mixer or shaker, and a calibrated balance.

-

Procedure:

-

A known mass of this compound (e.g., 10 mg) is placed into a test tube.

-

A known volume of the solvent to be tested (e.g., 1 mL of water, methanol, ethanol) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The mixture is visually inspected for the presence of undissolved solid.

-

Observations are recorded as:

-

Soluble: No solid particles are visible.

-

Partially soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

-

For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solid determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

-

3.3. Specific Optical Rotation Measurement

Specific optical rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.

-

Apparatus: A polarimeter, a sodium (D-line, 589 nm) or other monochromatic light source, a polarimeter cell (typically 1 dm in length), and a calibrated balance.

-

Procedure:

-

A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a specified solvent (e.g., ethanol) to achieve a known concentration (c, in g/mL).

-

The polarimeter is calibrated using a blank solvent-filled cell.

-

The prepared solution is carefully transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.

-

The observed optical rotation (α) of the solution is measured at a specific temperature (T) and wavelength (λ).

-

The specific optical rotation ([α]Tλ) is calculated using the following formula: [α]Tλ = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the specific optical rotation of this compound.

Caption: Workflow for Determining Specific Optical Rotation.

References

A Technical Guide to the Synthesis of Dibenzoyl-L-tartaric Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dibenzoyl-L-tartaric acid monohydrate from L-tartaric acid. This chiral compound is a crucial resolving agent in the pharmaceutical industry, utilized for the separation of enantiomers in racemic mixtures, a critical step in the development of optically pure drugs.[1][2][3][4] This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Synthetic Pathway Overview

The synthesis of dibenzoyl-L-tartaric acid from L-tartaric acid is typically achieved through a two-step process. The first step involves the benzoylation of L-tartaric acid with benzoyl chloride to form the intermediate, dibenzoyl-L-tartaric anhydride (B1165640).[1][5][6][7] This reaction is commonly carried out in an organic solvent such as toluene (B28343) and is often catalyzed by a Lewis acid like copper (II) sulfate (B86663) or ferrous sulfate to improve reaction efficiency and yield.[1][5][6][7] The subsequent step involves the hydrolysis of the anhydride to yield the final product, dibenzoyl-L-tartaric acid.[1][5][6][7] The monohydrate form is obtained upon crystallization from aqueous media.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established industrial and laboratory-scale synthesis methods.[5][6][7]

Step 1: Synthesis of Dibenzoyl-L-tartaric Anhydride

-

Reactor Setup: To a suitable reactor, add L-tartaric acid and toluene. The typical ratio is approximately 0.75 kg of L-tartaric acid per 1 L of toluene.[5]

-

Catalyst Addition: With stirring, add a catalytic amount of copper (II) sulfate or ferrous sulfate.[5][7] The amount of catalyst is generally between 0.001 and 0.1 parts by weight relative to L-tartaric acid.[7]

-

Benzoyl Chloride Addition: Begin the dropwise addition of benzoyl chloride. Approximately 1 to 3 parts of benzoyl chloride per part of L-tartaric acid by weight are used.[7] The addition rate should be controlled, for instance, at 1-10 mL/min.[7]

-

Reaction: After the complete addition of benzoyl chloride, continue the reaction under stirring for approximately 4 hours.[1][5][6] The reaction can be conducted at reflux temperature (around 110°C in toluene).[1]

-

Isolation of Anhydride: Upon completion, the reaction mixture is transferred to a centrifuge to separate the solid dibenzoyl-L-tartaric anhydride.[5][7]

Step 2: Hydrolysis of Dibenzoyl-L-tartaric Anhydride

-

Hydrolysis Setup: Transfer the isolated dibenzoyl-L-tartaric anhydride to a reactor. Add an equal weight of toluene and water.[5][6]

-

Heating: Heat the mixture to reflux (approximately 100°C) and maintain for 2-4 hours.[5][7]

-

Crystallization: Cool the mixture to room temperature. A controlled cooling rate of 5-10°C/min can be employed.[5]

-

Isolation and Drying: The resulting solid product, dibenzoyl-L-tartaric acid, is collected by centrifugation.[5][7] The product should be dried to obtain the monohydrate.

Quantitative Data

The following tables summarize key quantitative data from various reported syntheses.

Table 1: Reactant and Catalyst Quantities for a Large-Scale Synthesis

| Reactant / Catalyst | Quantity | Reference |

| L-Tartaric Acid | 450 kg | [6][7] |

| Toluene (Step 1) | 600 L | [6][7] |

| Copper (II) Sulfate | 2 kg | [6][7] |

| Benzoyl Chloride | 880 kg | [6][7] |

| Water (Step 2) | 1211.7 kg | [6] |

| Toluene (Step 2) | 1211.7 kg | [6] |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Benzoylation | ||

| Reaction Time | 4 hours | [1][5][6] |

| Reaction Temperature | Reflux (~110°C) | [1] |

| Hydrolysis | ||

| Reaction Time | 2-4 hours | [5][7] |

| Reaction Temperature | Reflux (~100°C) | [5][7] |

| Overall Process | ||

| Process Yield | ~50% (general method) | [5] |

| Optimized Yield | >95% | [1][7] |

| Final Product Purity | >99% (HPLC) | [1][6] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₈·H₂O | [2] |

| Molecular Weight | 376.3 g/mol | [8] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 88-92°C | [1] |

| Specific Rotation [α]D²⁰ | -116° (c=1, ethanol) | [1] |

| Solubility | Slightly soluble in water, soluble in polar organic solvents like ethanol (B145695) and methanol.[1][4] |

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from starting materials to the final product, as illustrated by the chemical reaction pathway below.

Caption: Chemical reaction pathway for the synthesis of Dibenzoyl-L-tartaric acid.

Conclusion

The synthesis of this compound from L-tartaric acid is a well-established and optimized process. The use of a catalyst in the initial benzoylation step significantly improves reaction times and yields.[5] This technical guide provides the necessary details for researchers and professionals to replicate and potentially scale up this synthesis for applications in chiral resolution and the development of enantiomerically pure pharmaceuticals. The provided quantitative data and experimental protocols offer a solid foundation for laboratory work and further process optimization.

References

- 1. Benzoyl-l-tartaric acid (87172-82-5) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. datainsightsmarket.com [datainsightsmarket.com]

- 4. Dibenzoyl L Tartaric Acid Monohydrate at Best Prices - High Purity and Dependability [zephyrsynthesispvtltd.com]

- 5. Page loading... [guidechem.com]

- 6. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 8. This compound | C18H16O9 | CID 2723865 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Interpretation of Dibenzoyl-L-tartaric Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Dibenzoyl-L-tartaric acid monohydrate, a crucial chiral resolving agent and building block in pharmaceutical and chemical synthesis. A thorough understanding of its spectral characteristics is essential for quality control, structural confirmation, and reaction monitoring. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, supported by detailed experimental protocols and data presented in a clear, tabular format.

Molecular Structure and Functional Groups

This compound is a derivative of tartaric acid where the two hydroxyl groups are esterified with benzoyl groups. The presence of a water molecule of hydration is a key feature of this solid-state structure. The molecule possesses several key functional groups that give rise to characteristic spectroscopic signals:

-

Carboxylic Acids (-COOH): Two acidic protons and carbonyl groups.

-

Esters (-COO-): Two ester linkages with carbonyl groups.

-

Aromatic Rings (C₆H₅): Two phenyl groups.

-

Methine groups (-CH): Two chiral centers on the tartaric acid backbone.

-

Water of Hydration (H₂O): A single water molecule associated with the crystal structure.

A visual representation of the molecular structure and its key functional groups is provided below.

Caption: Molecular structure of this compound with key functional groups highlighted.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 2H | Carboxylic Acid (-COOH) |

| ~8.1 - 8.2 | Multiplet | 4H | Aromatic (ortho-protons of benzoyl) |

| ~7.5 - 7.7 | Multiplet | 6H | Aromatic (meta- and para-protons of benzoyl) |

| ~5.9 | Singlet | 2H | Methine (-CH) |

| ~3.4 | Broad Singlet | 2H | Water of Hydration (H₂O) |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carboxylic Acid Carbonyl (C=O) |

| ~165 | Ester Carbonyl (C=O) |

| ~134 | Aromatic (para-carbon of benzoyl) |

| ~130 | Aromatic (ortho-carbons of benzoyl) |

| ~129 | Aromatic (ipso-carbon of benzoyl) |

| ~128 | Aromatic (meta-carbons of benzoyl) |

| ~72 | Methine Carbon (-CH) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad | O-H stretch (Carboxylic Acid) |

| ~3500-3200 | Broad | O-H stretch (Water of Hydration) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1720 | Strong, Sharp | C=O stretch (Ester) |

| ~1690 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1300-1250 | Strong | C-O stretch (Ester) |

| ~1200-1100 | Strong | C-O stretch (Carboxylic Acid) |

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule.

-

Carboxylic Acid Protons: A very broad signal is observed in the downfield region (11.0-13.0 ppm), which is characteristic of the acidic protons of the two carboxylic acid groups. The broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: The protons on the two benzoyl groups give rise to complex multiplets in the aromatic region (7.5-8.2 ppm). The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear further downfield compared to the meta and para protons.

-

Methine Protons: The two equivalent methine protons on the chiral tartaric acid backbone appear as a sharp singlet around 5.9 ppm. Their equivalence is due to the C₂ symmetry of the molecule.

-

Water of Hydration: The protons of the water molecule typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbons: Two distinct signals are observed in the downfield region for the carbonyl carbons. The signal at ~168 ppm is assigned to the carboxylic acid carbonyls, while the signal at ~165 ppm corresponds to the ester carbonyls.

-

Aromatic Carbons: The six carbons of each aromatic ring give rise to four signals due to symmetry. The chemical shifts are characteristic of a substituted benzene (B151609) ring.

-

Methine Carbons: The two equivalent methine carbons of the tartaric acid backbone show a single signal around 72 ppm.

IR Spectrum

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.[1]

-

O-H Stretching: A very broad absorption band is observed from approximately 3400 cm⁻¹ down to 2400 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2] A separate, also broad, band for the water of hydration is typically observed in the 3500-3200 cm⁻¹ region.[2]

-

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹.

-

C=O Stretching: Two strong, sharp absorption bands are present in the carbonyl region. The band at higher wavenumber (~1720 cm⁻¹) is attributed to the C=O stretch of the ester groups. The band at lower wavenumber (~1690 cm⁻¹) corresponds to the C=O stretch of the carboxylic acid groups, which is shifted to a lower frequency due to hydrogen bonding.

-

C=C Stretching: Aromatic C=C stretching vibrations appear as medium to weak bands around 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-O Stretching: Strong absorption bands for the C-O stretching of the ester and carboxylic acid groups are found in the fingerprint region between 1300 and 1100 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[3]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical to avoid interfering signals from the solvent itself.[4]

-

Ensure the sample is fully dissolved. If any solid remains, filter the solution into a clean NMR tube.[3]

-

The final solution depth in the NMR tube should be approximately 4-5 cm.[3]

-

-

Instrumental Parameters (¹H NMR):

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Apply a relaxation delay of 1-5 seconds between scans.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Instrumental Parameters (¹³C NMR):

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).[5]

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is often the simplest method for solid samples.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Nujol Mull):

-

Grind a small amount of the solid sample in a mortar and pestle.

-

Add a few drops of Nujol (mineral oil) and continue grinding to form a thick paste (mull).

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).[6]

-

-

Instrumental Parameters:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of an unknown sample suspected to be this compound.

Caption: Logical workflow for the spectroscopic identification and characterization of this compound.

This comprehensive guide provides the necessary information for the accurate interpretation of the NMR and IR spectra of this compound, facilitating its reliable identification and use in research and development.

References

A Comprehensive Technical Guide to the Solubility of Dibenzoyl-L-tartaric Acid Monohydrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of dibenzoyl-L-tartaric acid monohydrate, a crucial chiral resolving agent in the pharmaceutical industry. This document compiles available solubility data, details experimental protocols for its determination, and presents a visual workflow for solubility testing.

Introduction

This compound is a widely used resolving agent for the separation of racemic mixtures of amines and other chiral compounds. Its efficacy in chiral resolution is often dependent on the differential solubility of the resulting diastereomeric salts in various organic solvents. A thorough understanding of the solubility of the resolving agent itself is paramount for optimizing crystallization processes, improving yield, and ensuring the purity of the target enantiomer.

While qualitatively described as soluble in many common organic solvents, quantitative data for the monohydrate form is not extensively available in readily accessible literature. This guide aims to consolidate the existing information and provide standardized methods for its experimental determination.

Solubility Data

Qualitative solubility information for this compound is available from various chemical suppliers and databases. It is generally cited as being soluble in polar organic solvents and slightly soluble in water. The anhydrous form of dibenzoyl-L-tartaric acid has a reported water solubility of 0.5 g/L at 20°C[1].

The following table summarizes the available qualitative and quantitative solubility data for this compound in common organic solvents. It is important to note that specific quantitative values for the monohydrate form in these organic solvents are not widely published. The table is structured to be populated as this data becomes available through experimental work.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | CH₃OH | Soluble[2][3], Clearly Soluble[2] | Data not available | Not specified |

| Ethanol | C₂H₅OH | Soluble[1], Slightly Soluble[4][5] | Data not available | Not specified |

| Acetone | C₃H₆O | Soluble[1], Soluble[4][6] | Data not available | Not specified |

| Ethyl Acetate | C₄H₈O₂ | Soluble[1] | Data not available | Not specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble[5] | Data not available | Not specified |

| Water | H₂O | Slightly Soluble[4][5], Insoluble[7] | 0.05 (anhydrous form)[1] | 20 |

Note: The quantitative data for water is for the anhydrous form of dibenzoyl-L-tartaric acid. The solubility of the monohydrate may differ.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Isothermal Saturation)

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution at a constant temperature, separating the undissolved solid, and then determining the concentration of the solute in a known mass or volume of the solvent by evaporating the solvent and weighing the residue.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Sintered glass filter or syringe filter (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, to avoid precipitation or dissolution during transfer.

-

Filtration: Immediately filter the withdrawn sample through a sintered glass filter or a syringe filter of an appropriate pore size (e.g., 0.45 µm) to remove any remaining solid particles. The filtration apparatus should also be maintained at the experimental temperature if possible.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry evaporating dish.

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(m_final - m_initial) / V_filtrate] * 100

where:

-

m_final is the mass of the evaporating dish with the dried solute.

-

m_initial is the mass of the empty evaporating dish.

-

V_filtrate is the volume of the filtrate taken for evaporation.

-

UV-Visible Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region. It relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.

Materials and Apparatus:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution at the desired temperature and allow it to equilibrate.

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Filter the sample using a syringe filter.

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λ_max.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result will be the solubility at the experimental temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in common organic solvents and provided detailed experimental protocols for its quantitative determination. For professionals in pharmaceutical development and chemical research, accurate solubility data is critical for the successful design and optimization of chiral resolution processes. The methodologies and workflow presented herein offer a robust framework for obtaining this essential data, thereby facilitating more efficient and reproducible outcomes in the synthesis of enantiomerically pure compounds.

References

- 1. Dibenzoyl-L-tartaric acid [intersurfchem.net]

- 2. O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate Manufacturers, Cas No. 62708-56-9, Mumbai, India [omkarchemicals.com]

- 3. Di Benzoyl L Tartaric Acid Monohydrate Manufacturer in Padra, Gujarat [kaivalchem.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. Dibenzoyl-L-tartaric acid [widelychem.com]

- 7. This compound | 62708-56-9 | FD11311 [biosynth.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Chiral Recognition by Dibenzoyl-L-tartaric Acid

Executive Summary

Dibenzoyl-L-tartaric acid (L-DBTA) is a paramount chiral resolving agent extensively utilized in the chemical and pharmaceutical industries for the separation of enantiomers from racemic mixtures.[1][2] Its efficacy stems from its ability to form diastereomeric salts with racemic compounds, particularly amines, which exhibit differential solubility, enabling separation through fractional crystallization.[3][4] This technical guide elucidates the core mechanisms of chiral recognition by L-DBTA, details the experimental protocols used for its application and analysis, presents quantitative data from key studies, and provides visual diagrams to illustrate the logical and experimental workflows.

The Core Mechanism of Chiral Recognition

The chiral recognition mechanism of Dibenzoyl-L-tartaric acid is a multi-point interaction model primarily driven by the formation of diastereomeric salts with chiral bases, such as amines. The separation of a racemic mixture (containing both R- and S-enantiomers) is achieved by exploiting the different physicochemical properties, most notably solubility, of the two diastereomeric salts formed (e.g., L-DBTA:R-amine and L-DBTA:S-amine).

The key interactions governing this recognition are:

-

Ionic Interaction: The primary interaction is a strong acid-base reaction between the two carboxylic acid groups of L-DBTA and the basic functional group (e.g., an amino group) of the target molecule.[5] This results in the formation of a salt.

-

Hydrogen Bonding: Multiple hydrogen bonds form between the hydroxyl and carbonyl groups of the tartaric acid backbone and suitable functional groups on the chiral substrate. These interactions contribute significantly to the stability and conformational rigidity of the diastereomeric complex.

-

Steric and van der Waals Interactions: The bulky benzoyl groups of L-DBTA create a well-defined, rigid chiral cavity. The differential steric hindrance and van der Waals forces experienced by the two enantiomers as they fit into this cavity are crucial for discrimination. One enantiomer will typically form a more thermodynamically stable, and often less soluble, crystalline lattice with L-DBTA than the other.

X-ray crystallography studies of these diastereomeric salts provide definitive evidence of the three-dimensional arrangement and the specific intermolecular interactions that govern the chiral recognition process.[6][7]

Visualizing the Chiral Recognition Process

Logical Flow of Diastereomeric Salt Resolution

The following diagram illustrates the fundamental principle of chiral resolution using L-DBTA.

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

Quantitative Data Summary

The effectiveness of chiral resolution is quantified by metrics such as enantiomeric excess (ee) and yield. Spectroscopic methods like NMR provide quantitative data on molecular interactions.

Table 1: Chiral Resolution Performance

| Racemic Compound | Chiral Resolving Agent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (+)-Di-p-toluoyl-D-tartaric acid | High | >99 | [6] |

| Chiral AIE-active diamine substrate | (±)-Dibenzoyl-D/L-tartaric acid | - | 64 | [5] |

| (S)-AD | d-tartaric acid | 48.8 | 90.7 | [8] |

Note: Data for related tartaric acid derivatives are included to provide context on performance.

Table 2: Representative ¹H NMR Shift Changes Upon Complexation

NMR titration studies reveal changes in the chemical environment of protons upon complex formation, indicating specific interactions.

| Complex | Proton | Δδ (ppm) (Downfield is +) | Interaction Indicated | Reference |

| R-(-)-6 receptor + D-(-)-DBTA | Amide-NH | +2.8 | Strong Hydrogen Bonding | |

| R-(-)-6 receptor + D-(-)-DBTA | Benzoyl-2 H | -0.32 | Proximity to binaphthyl ring | |

| R-(-)-6 receptor + D-(-)-DBTA | Benzoyl-3 H | -0.52 | Proximity to binaphthyl ring | |

| R-(-)-6 receptor + L-(+)-DBTA | C-H (tartaric) | -0.24 | Different binding geometry |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in chiral resolution.

Protocol for Diastereomeric Salt Crystallization

This protocol is a generalized procedure for the resolution of a racemic amine.[6]

-

Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol (B129727) or ethanol). In a separate vessel, dissolve 0.5 to 1.0 equivalent of L-DBTA in the same solvent, applying gentle heat if necessary.

-

Crystallization: Slowly add the L-DBTA solution to the amine solution with constant stirring. A precipitate of the less soluble diastereomeric salt may form immediately or upon standing.

-

Cooling & Maturation: Allow the mixture to cool gradually to room temperature to induce and complete the crystallization. To maximize the yield, the mixture can be further cooled in an ice bath or refrigerator for a specified period.

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Enantiomer Liberation: Dissolve the purified diastereomeric salt in water. Add a base (e.g., NaOH, NaHCO₃) to neutralize the L-DBTA and deprotonate the amine, liberating the free enantiomer.

-

Extraction & Purification: Extract the liberated free amine enantiomer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer, remove the solvent under reduced pressure, and perform further purification if necessary.

-

Purity Analysis: Determine the enantiomeric excess of the resolved amine using a suitable chiral HPLC or GC method.

Protocol for NMR Titration and 2D NOESY Analysis

NMR studies are performed to understand the solution-state interactions between the resolving agent and the enantiomers.[5]

-

Sample Preparation: Prepare a stock solution of the chiral substrate (e.g., an amine) in a deuterated solvent (e.g., THF-d₈, CDCl₃). Prepare a separate stock solution of L-DBTA of known concentration in the same solvent.

-

¹H NMR Titration: Acquire a baseline ¹H NMR spectrum of the chiral substrate. Add incremental amounts of the L-DBTA solution (e.g., 0.2, 0.4, 0.6... equivalents) to the NMR tube containing the substrate. Acquire a spectrum after each addition. Monitor the chemical shift changes of specific protons to identify interaction sites and determine the stoichiometry of binding.

-

2D NOESY Experiment: Prepare a 1:1 molar ratio sample of the L-DBTA and the chiral substrate in the deuterated solvent. Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. The presence of cross-peaks between protons of L-DBTA and protons of the substrate indicates that they are in close spatial proximity (typically < 5 Å), providing direct evidence of the binding geometry.[5]

Experimental Workflow Visualization

The following diagram outlines the typical experimental workflow for a chiral resolution experiment.

Caption: A typical experimental workflow for chiral resolution and analysis.

Conclusion

The chiral recognition mechanism of Dibenzoyl-L-tartaric acid is a robust and well-understood process founded on the principles of diastereomeric salt formation. The precise interplay of ionic forces, hydrogen bonding, and steric interactions within a rigid chiral framework allows for the effective discrimination and separation of enantiomers. The experimental protocols of fractional crystallization, supported by analytical techniques such as NMR spectroscopy and X-ray crystallography, provide a reliable and scalable method for obtaining enantiomerically pure compounds, which is of critical importance in the fields of drug discovery and development.

References

- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Optical resolution of racemic alcohols by diastereoisomeric complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid; the crystal structure of the (–)-(1R,2S,5R)-menthol·O,O′-dibenzoyl-(2R,3R)-tartaric acid complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Structure and Stereochemistry of Dibenzoyl-L-tartaric Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Dibenzoyl-L-tartaric acid monohydrate. It is an essential chiral resolving agent widely utilized in the pharmaceutical industry for the separation of enantiomers. This document details its chemical and physical properties, provides insights into its synthesis, and presents a summary of its stereochemical configuration. While detailed crystallographic and spectroscopic data from primary literature remains elusive, this guide consolidates available information and outlines standard experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a derivative of L-tartaric acid, a naturally occurring chiral molecule. The structure consists of a butane-1,4-dioic acid (succinic acid) backbone with hydroxyl groups at the C2 and C3 positions, which are esterified with benzoyl groups. The "L" designation refers to the specific stereochemical configuration of the chiral centers. The presence of a water molecule in the crystal lattice makes it a monohydrate.

Chemical Formula: C₁₈H₁₄O₈·H₂O[1]

CAS Number: 62708-56-9[1]

Molecular Weight: 376.31 g/mol [2]

Appearance: White to off-white crystalline powder.[1][3]

Solubility: Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and methanol.[1][3]

Stereochemistry

The stereochemistry of Dibenzoyl-L-tartaric acid is crucial to its function as a chiral resolving agent. The "L" in its name signifies that it is derived from L-(+)-tartaric acid. The two stereocenters at the C2 and C3 positions of the tartaric acid backbone have the (2R, 3R) configuration. This specific three-dimensional arrangement is responsible for its ability to form diastereomeric salts with racemic mixtures, which can then be separated based on their different physical properties, such as solubility.

Below is a diagram illustrating the stereochemistry of the Dibenzoyl-L-tartaric acid molecule.

Caption: Stereochemical representation of Dibenzoyl-L-tartaric Acid.

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₈·H₂O | [1] |

| CAS Number | 62708-56-9 | [1] |

| Molecular Weight | 376.31 g/mol | [2] |

| Melting Point | 88-89 °C | [2] |

| Specific Optical Rotation [α]D²⁰ | -110° to -117° (c=5, ethanol) | [2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol | [1][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of Dibenzoyl-L-tartaric Acid

An optimized industrial synthesis method has been reported which avoids the use of hazardous reagents like thionyl chloride.[1] The general workflow is depicted below.

Caption: Optimized synthesis workflow for Dibenzoyl-L-tartaric Acid.

Protocol:

-

Reaction Setup: In a suitable reactor, charge L-tartaric acid and toluene.

-

Catalyst Addition: Under stirring, add a catalytic amount of copper sulfate.

-

Acylation: Slowly add benzoyl chloride to the reaction mixture. The reaction is typically carried out for several hours.

-

Formation of Anhydride: The reaction yields Dibenzoyl-L-tartaric anhydride.

-

Hydrolysis: The anhydride is then hydrolyzed by heating with a mixture of toluene and water.

-

Crystallization: Upon cooling, this compound crystallizes out of the solution.

-

Isolation and Purification: The product is isolated by filtration and can be further purified by recrystallization.

Characterization Protocols

To obtain detailed structural information, single-crystal X-ray diffraction is the definitive method.

Protocol Outline:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K).

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.

Protocol Outline:

-

Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard parameters for acquisition can be used, with the number of scans adjusted to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol Outline:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the finely ground sample with dry KBr powder and press it into a transparent disk.

-

Data Acquisition: Record the FT-IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid and water, the C=O stretch of the ester and carboxylic acid, and the aromatic C-H and C=C stretches of the benzoyl groups.

Signaling Pathways and Logical Relationships

The primary application of this compound is in chiral resolution, which is a critical step in the development of stereochemically pure pharmaceuticals. The logical relationship in this process is illustrated below.

Caption: Logical workflow of chiral resolution using Dibenzoyl-L-tartaric Acid.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of Dibenzoyl-L-tartaric Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dibenzoyl-L-tartaric acid monohydrate, a compound frequently utilized as a chiral resolving agent in pharmaceutical and agrochemical industries. Adherence to these protocols is critical to ensure personal safety and maintain the integrity of research.

Section 1: Substance Identification and Properties

This compound is a white to off-white crystalline powder.[1][2][3] Its primary application lies in asymmetric synthesis, where it serves as a chiral auxiliary to produce enantiomerically pure compounds.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₄O₈ · H₂O | [2][4][5][6] |

| Molecular Weight | 376.31 g/mol | [4][5][7] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 85-95 °C | [2] |

| Solubility | Soluble in organic solvents, insoluble in water. | [5] |

| Storage Temperature | 0-8 °C | [2] |

Section 2: Hazard Identification and Toxicology

The primary hazards associated with this compound involve eye, skin, and respiratory irritation.[1] The toxicological properties of this substance have not been fully investigated.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Eye Irritation | 2A | H319: Causes serious eye irritation[4][6][7][8][9] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[7] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[7] |

Toxicological Summary:

-

Eye Contact: Causes serious eye irritation, which may result in redness and pain.[1][8][10]

-

Skin Contact: May cause skin irritation.[1] Skin contact might lead to inflammation characterized by itching, scaling, or reddening.[8]

-

Inhalation: May cause respiratory tract irritation.[1]

-

Ingestion: May cause irritation of the digestive tract.[1]

-

Chronic Exposure: No information found.[1]

Section 3: Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and maintain the chemical's stability.

Experimental Workflow for Safe Handling: The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Caption: Standard operating procedure for handling this compound.

Storage Conditions:

-

Keep the container tightly closed when not in use.[1][4][8][11]

-

Avoid incompatible materials such as strong oxidizing agents.[1][4][10]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

PPE Selection Logic: The following diagram illustrates the decision-making process for selecting the correct PPE.

Caption: Personal Protective Equipment (PPE) selection guide.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][9]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[10][12]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][8][9][10][11] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][8][10][11] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][8][10][11] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1][8][10] |

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment.[8][9][12]

-

Containment: Vacuum or sweep up the material and place it into a suitable disposal container.[1][8]

-

Cleanup: Clean up spills immediately, observing precautions in the Protective Equipment section. Avoid generating dusty conditions.[1]

Section 6: Fire and Explosion Hazard Data

This compound is not considered a significant fire hazard.

Table 4: Firefighting Measures

| Parameter | Information |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4][8][9][13] |

| Specific Hazards | During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition.[1][8][13] |

| Firefighting Equipment | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][8][9][13] |

| NFPA Rating (estimated) | Health: 1; Flammability: 0; Instability: 0[1] |

Section 7: Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Incompatible materials, dust generation, and excess heat.[1][10]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[1][4]

-

Hazardous Polymerization: Has not been reported.[1]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Di Benzoyl L Tartaric Acid Monohydrate Manufacturer in Padra, Gujarat [kaivalchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound | 62708-56-9 | FD11311 [biosynth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound | C18H16O9 | CID 2723865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. lookchem.com [lookchem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. sdfine.com [sdfine.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

CAS number and molecular formula of Dibenzoyl-L-tartaric acid monohydrate.

This document provides a detailed overview of Dibenzoyl-L-tartaric acid monohydrate, a crucial reagent in the fields of organic chemistry and drug development. It is intended for researchers, scientists, and professionals in these areas. The guide focuses on the compound's chemical identity, its primary application in chiral resolution, and its physicochemical properties.

Chemical Identity and Properties

This compound is a chiral resolving agent widely used in the synthesis of enantiomerically pure compounds.[1][2] Its ability to separate enantiomers makes it an invaluable tool in the pharmaceutical industry, where the chirality of a drug molecule is often critical to its efficacy and safety.[1][2]

The key identification and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 62708-56-9[1][3][4][5] |

| Molecular Formula | C₁₈H₁₄O₈·H₂O[1][5] |

| Molecular Weight | 376.32 g/mol [1][5] |

| Appearance | White to off-white powder[1] |

| Melting Point | 88-95 °C[1][3] |

| Optical Rotation | [α]20/D −110±3°, c = 5% in ethanol |

| Solubility | Soluble in methanol (B129727) and ethanol; slightly soluble in water.[3][4][6] |

Applications in Chiral Resolution

The primary application of this compound is in the chiral resolution of racemic mixtures, particularly amines.[2][6] This process is fundamental in asymmetric synthesis to obtain a single, desired enantiomer.[1]

The logical workflow for a typical chiral resolution process using this compound is illustrated in the diagram below. This process involves the formation of diastereomeric salts, which can then be separated by crystallization, followed by the recovery of the desired enantiomer.

Experimental Protocols

Detailed experimental protocols for chiral resolution are highly specific to the substrate being resolved. However, a general methodology involves the following steps:

-

Salt Formation: The racemic mixture is reacted with an equimolar amount of this compound in a suitable solvent.

-

Crystallization: The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized out of the solution. This is often the most critical step and may require careful optimization of solvent, temperature, and concentration.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The desired enantiomer is liberated from the isolated salt, typically by treatment with a base to deprotonate the amine.

-

Recovery of Resolving Agent: The Dibenzoyl-L-tartaric acid can often be recovered from the mother liquor and the filtrate from the liberation step, making the process more economical.

It is important to note that specific conditions for each step will vary and require empirical determination for each unique racemic mixture.

Signaling Pathways

Based on available scientific literature, this compound is primarily utilized as a chemical reagent in synthetic organic chemistry. There is no evidence to suggest its direct involvement in biological signaling pathways. Its utility lies in its chemical properties for chiral separation rather than any pharmacological or biological activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Di-Benzoyl-L-Tartaric Acid Monohydrate (DBLT) Online | Di-Benzoyl-L-Tartaric Acid Monohydrate (DBLT) Manufacturer and Suppliers [scimplify.com]

- 3. O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate Manufacturers, Cas No. 62708-56-9, Mumbai, India [omkarchemicals.com]

- 4. Di-Benzoyl L-Tartaric Acid Monohydrate CAS No 62708-56-9 - 2743-38-6, Pharma Grade, Best Price [zephyrsynthesispvtltd.com]

- 5. (-)-Dibenzoyl-L-tartaric Acid | 62708-56-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Dibenzoyl-L-tartaric acid | 2743-38-6 [chemicalbook.com]

The Role of the Monohydrate in Crystal Structure: A Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Water, a seemingly simple molecule, plays a profound and often critical role in the crystalline structure of active pharmaceutical ingredients (APIs). The incorporation of water into a crystal lattice, forming what is known as a hydrate (B1144303), can significantly alter the physicochemical properties of a drug substance. This technical guide provides an in-depth exploration of the monohydrate crystal form, its impact on drug development, and the analytical techniques used for its characterization.

The Significance of Water in Crystalline Solids

Water of crystallization refers to water molecules that are integral components of a crystal structure, stoichiometrically bound within the lattice.[1][2] These are not to be confused with surface or adsorbed water. Hydrates are a subtype of solvates, where the incorporated solvent is water.[2] The presence of these water molecules can profoundly influence a compound's solubility, dissolution rate, stability, and mechanical properties.[3]

In the pharmaceutical industry, understanding and controlling the hydration state of an API is paramount. A transition between an anhydrous (water-free) and a hydrated form can lead to changes in bioavailability and may have regulatory implications.[3] Approximately one-third of all pharmaceutical actives are capable of forming crystalline hydrates, making this a critical area of study in drug development.[1]

The Monohydrate vs. Anhydrous Forms: A Comparative Analysis

The most fundamental difference between a monohydrate and its anhydrous counterpart is the presence of one mole of water for every mole of the compound within the crystal lattice. This single water molecule can dramatically alter the crystal packing and intermolecular interactions, most notably through the formation of hydrogen bonds.

Physicochemical Properties

The inclusion of water in the crystal structure can lead to significant differences in the physical and chemical properties of the material. These differences are crucial for formulation development and ensuring consistent product performance.

Table 1: Comparative Solubility of Anhydrous and Monohydrate Pharmaceutical Compounds

| Compound | Form | Solubility (mg/mL) | Reference |

| Theophylline (B1681296) | Anhydrous | 8.75 | [3] |

| Theophylline | Monohydrate | 2.99 | [3] |

| Cefdinir | Anhydrous | Lower | [4] |

| Cefdinir | Monohydrate | Higher | [4] |

Table 2: Comparative Dissolution Rate of Anhydrous and Monohydrate Pharmaceutical Compounds

| Compound | Form | Dissolution Rate | Observation | Reference |

| Theophylline | Anhydrous | Higher | Dissolution rate is higher than the monohydrate form. | [5] |

| Theophylline | Monohydrate | Lower | The dissolution rate is delayed as the proportion of the anhydrous form decreases. | [5] |

| Cefdinir | Anhydrous | Slower | - | [4] |

| Cefdinir | Monohydrate | Faster | Dissolution profiles were faster for the hydrate form. | [4] |

Stability Considerations

The relative stability of an anhydrous form versus a monohydrate is highly dependent on the temperature and relative humidity (RH). Generally, at a given temperature, there is a specific relative humidity at which the anhydrous and hydrated forms are in equilibrium. Below this RH, the anhydrous form is more stable, while above it, the hydrate is the preferred form.

Table 3: Stability of Anhydrous vs. Hydrate Forms Under Various Humidity Conditions

| Compound | Condition | Observation | Reference |

| Nitrofurantoin | Storage at low or high RH | Crystallographic phase changes can occur, affecting bioavailability. | [6] |

| Theophylline Monohydrate & Carbamazepine Dihydrate | Stored at 22°C and varying RH with excipients | Excipients can promote dehydration or accelerate/retard hydration. | [7][8] |

| Naloxone HCl Dihydrate | 0% to 90% RH at 25°C | Exhibits complex hydrate/dehydrate behavior, including amorphous transition. | [1] |

The Role of Hydrogen Bonding

Water molecules are excellent hydrogen bond donors and acceptors.[2] In a monohydrate crystal, the water molecule often acts as a bridge, forming hydrogen bonds with the API molecules and influencing the overall crystal packing. This intricate network of hydrogen bonds is a key factor in the stability of the hydrate form.

Figure 1: Water molecule as a hydrogen bond bridge.

Experimental Protocols for Monohydrate Characterization

A suite of analytical techniques is employed to identify and characterize hydrate forms. Each technique provides unique insights into the structure, composition, and thermal properties of the material.

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying the crystalline form of a substance. The diffraction pattern is a unique fingerprint of a specific crystal lattice.

Methodology:

-

Sample Preparation: A small amount of the sample (typically a few milligrams) is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder, ensuring a flat, level surface.[9][10]

-

Instrument Setup: The X-ray diffractometer is configured with a specific X-ray source (e.g., Cu Kα radiation). The instrument is calibrated using a standard reference material (e.g., silicon).[11]

-

Data Collection: The sample is irradiated with the X-ray beam over a defined range of 2θ angles. The diffracted X-rays are detected and recorded as a function of the angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are compared to reference patterns of the known anhydrous and hydrated forms to identify the sample's crystalline phase.[12]

Figure 2: A typical workflow for PXRD analysis.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often used in tandem to study the thermal behavior of hydrates.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in a TGA or DSC pan.[13]

-

Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere. A specific heating rate is programmed (e.g., 10°C/min).[13]

-

Data Collection: The sample is heated, and the TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow into or out of the sample.

-

Data Analysis: The TGA thermogram shows a mass loss corresponding to the loss of water (dehydration). The stoichiometry of the hydrate can be calculated from the percentage of mass loss.[14] The DSC thermogram shows an endothermic peak associated with the dehydration process, providing information on the temperature at which it occurs.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for probing the hydrogen-bonding environment of the water molecules in a hydrate.

Methodology:

-

Background Spectrum: A background spectrum of the empty instrument is collected to account for atmospheric water and carbon dioxide.[16]

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed on the ATR crystal, and pressure is applied to ensure good contact.[17]

-

Data Collection: The sample is scanned with the infrared beam, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

-

Data Analysis: The spectrum is analyzed for characteristic peaks. The O-H stretching and bending vibrations of the water molecules in a hydrate typically appear at different frequencies compared to liquid water, providing information about the strength of the hydrogen bonds.[16][18]

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique used to measure the interaction of a solid with water vapor as a function of relative humidity (RH) at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of the sample is placed in the DVS instrument's microbalance.

-

Instrument Setup: The instrument is programmed to expose the sample to a series of increasing and then decreasing RH steps.[19]

-

Data Collection: The change in sample mass is continuously monitored as the RH is varied. The instrument records the mass at each RH step after the sample has reached equilibrium.[20]

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. This plot can reveal the critical RH at which an anhydrous form converts to a hydrate, the stoichiometry of the hydrate formed, and the stability of the hydrate at different humidity levels.[1]

Figure 3: Relationship between different solid-state forms of an API.

Conclusion

The presence of a single water molecule in a crystal lattice can have far-reaching consequences for the properties and performance of a pharmaceutical compound. A thorough understanding of the role of the monohydrate in the crystal structure is therefore essential for robust drug development. By employing a combination of analytical techniques, researchers and scientists can characterize the different solid-state forms of an API, select the optimal form for development, and ensure the quality, stability, and efficacy of the final drug product. The careful investigation of hydrates is not merely an academic exercise but a critical component of bringing safe and effective medicines to patients.

References

- 1. azom.com [azom.com]

- 2. Dissolution of theophylline monohydrate and anhydrous theophylline in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of pharmaceutical polymorphs and prediction of dissolution rate using theophylline tablet by terahertz spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physical stability of crystal hydrates and their anhydrates in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mcgill.ca [mcgill.ca]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 12. rigaku.com [rigaku.com]

- 13. researchgate.net [researchgate.net]

- 14. ami-instruments.com [ami-instruments.com]

- 15. researchgate.net [researchgate.net]

- 16. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 19. mt.com [mt.com]

- 20. youtube.com [youtube.com]

Methodological & Application

Application Notes: Chiral Resolution of Primary Amines using Dibenzoyl-L-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. Often, the desired biological activity of a chiral molecule resides in only one of its enantiomers, while the other may be inactive or even exhibit undesirable side effects. One of the most robust and widely utilized methods for the resolution of racemic primary amines is the formation of diastereomeric salts with a chiral resolving agent. Dibenzoyl-L-tartaric acid is a highly effective and commercially available resolving agent for this purpose.

The principle of this technique lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, such as Dibenzoyl-L-tartaric acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical and chemical properties, including solubility in a given solvent.[1] This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The less soluble diastereomer will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomerically enriched amine can be liberated by treatment with a base.

Principle of Chiral Resolution

The fundamental steps involved in the chiral resolution of a primary amine using Dibenzoyl-L-tartaric acid are outlined below. The process relies on the differential solubility of the formed diastereomeric salts.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of primary amines using Dibenzoyl-L-tartaric acid. It is important to note that the optimal conditions, including solvent, temperature, and crystallization time, may need to be adjusted for different amines to achieve the best results in terms of yield and enantiomeric excess.

General Experimental Workflow

Detailed Protocol: Resolution of (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol is an example of the resolution of a primary amine using (+)-tartaric acid, a related and effective resolving agent. The principles are directly applicable to resolutions with Dibenzoyl-L-tartaric acid.

Materials:

-

(+)-Tartaric acid

-

Sodium hydroxide (B78521) (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation: Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in warm methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be further cooled in an ice bath.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the collected diastereomeric salt in water and add a sodium hydroxide solution until the salt dissolves and the solution is basic. This will liberate the free amine.

-

Extraction and Purification: Extract the liberated amine with an organic solvent like dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched amine. The enantiomeric excess of the product is routinely higher than 85%.[2]

Detailed Protocol: Resolution of Racemic N-Methylamphetamine

This protocol details the resolution of a secondary amine, but the procedure is analogous for primary amines.

Materials:

-

Racemic N-methylamphetamine freebase (15.0 g, 0.1 mol)

-

(+)-Dibenzoyl-D-tartaric acid (9.4 g, 0.025 mol)

-

Dichloroethane

-

Methanol

-

Water

-

2N Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 15.0 g of racemic N-methylamphetamine in a mixture of 20 ml of dichloroethane and 15 ml of water.

-

In a separate beaker, dissolve 9.4 g of (+)-Dibenzoyl-D-tartaric acid in 40 ml of dichloroethane and a specified amount of methanol. The amount of methanol can be varied to optimize the optical purity and yield.

-

Add the (+)-DBTA solution to the amine solution over 30 minutes at room temperature with stirring. Crystallization is expected to begin within 10-15 minutes.

-

Stir the resulting suspension at 5°C overnight.

-

Filter the precipitate and wash it three times with 5 ml of cold (5°C) dichloroethane.

-

Dry the precipitated salt.

-

To liberate the free amine, treat the salt with 2N NaOH solution and extract with an organic solvent.

-

Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent to obtain the resolved N-methylamphetamine enantiomer. This method can yield a product with an optical purity of 85-98% and a yield of 80-95%.[3]

Data Presentation

The following tables summarize quantitative data for the chiral resolution of various primary amines using Dibenzoyl-L-tartaric acid and related tartaric acid derivatives.

Table 1: Chiral Resolution of Primary Amines with Tartaric Acid Derivatives